Disperse Yellow 163

Description

Significance of Disperse Dyes in Industrial and Environmental Contexts

Disperse dyes are of paramount importance to the textile industry, primarily due to the widespread use of synthetic fibers such as polyester (B1180765), nylon, and acrylic in various sectors, including apparel, automotive fabrics, and home furnishings. canada.cacanada.ca These dyes are designed to be non-ionic and have low water solubility, which allows them to diffuse into the amorphous regions of the hydrophobic fibers under high-temperature conditions, typically between 120°C and 130°C. canada.ca The result is a relatively stable and colorfast dyeing. canada.ca The global market for disperse dyes has seen significant growth, driven by the increasing demand for synthetic textiles. canada.ca

However, the industrial significance of disperse dyes is paralleled by considerable environmental concerns. The conventional manufacturing and application processes often involve the use of hazardous chemicals and are energy-intensive. canada.ca A significant portion of these dyes, estimated to be up to 15%, can be lost to effluents during the dyeing process. epsilonpigments.com The release of these colored effluents into water bodies is a major source of pollution, as it can reduce light penetration, thereby affecting aquatic photosynthesis. epsilonpigments.comuga.edu Furthermore, many disperse dyes are persistent in the environment and are not readily biodegradable under aerobic conditions. canada.ca There is also the potential for the cleavage of the azo bond under anaerobic conditions, which can lead to the formation of potentially harmful aromatic amines. canada.ca

Evolution of Research Perspectives on Azo Disperse Dyes

Research on azo disperse dyes has evolved significantly since their initial development. Early research was largely focused on expanding the color palette and improving the technical properties of the dyes, such as their lightfastness, wash fastness, and sublimation fastness. The development of polyester fibers necessitated dyes with high heat fastness, a trend that has continued since the mid-20th century.

More recently, the research focus has shifted to address the environmental and health concerns associated with this class of dyes. A major area of investigation is the potential for some azo dyes to be allergenic and mutagenic. This has prompted studies into the toxicological profiles of these dyes and their degradation products.

There is a growing emphasis on developing more sustainable dyeing technologies. This includes research into alkali-clearable disperse dyes, which can reduce the environmental impact of the dyeing process by avoiding the use of reducing agents that generate high biological oxygen demand (BOD) in effluents. Additionally, innovative dyeing methods, such as waterless dyeing systems using silicone as a medium, are being explored to minimize water consumption and pollution. The overarching goal of current research is to design new dye molecules and application processes that are not only effective and economical but also environmentally benign.

Scope and Research Imperatives for Disperse Yellow 163

The specific research imperatives for this compound are shaped by the broader concerns surrounding azo disperse dyes. While it is utilized for its desirable properties in applications like automotive textiles which demand high fastness, its environmental fate and potential toxicity are critical areas of ongoing and future investigation.

A key research area is the biodegradation of this compound. Screening assessments have indicated that, like many azo disperse dyes, it is not expected to biodegrade rapidly under aerobic conditions. canada.ca There is a need for detailed studies to elucidate its degradation pathways under various environmental conditions, particularly the potential for anaerobic degradation to form aromatic amines. Understanding the persistence and transformation of this compound in aquatic and terrestrial environments is crucial for accurate environmental risk assessment.

Furthermore, comprehensive toxicological data for this compound is a significant research imperative. While general information on the ecotoxicity of azo disperse dyes exists, specific data on the potential for this compound to cause harm to various organisms is needed. canada.ca Studies on its potential for bioaccumulation, although expected to be low, and its specific toxicological endpoints are necessary to fully characterize its risk profile. canada.ca

Research into more sustainable application methods for this compound is also a priority. A recent study explored the use of this compound in a waterless silicone medium dyeing system, which could significantly reduce the environmental footprint of its application. Further research in this area could lead to the development of more eco-friendly dyeing processes for this widely used colorant.

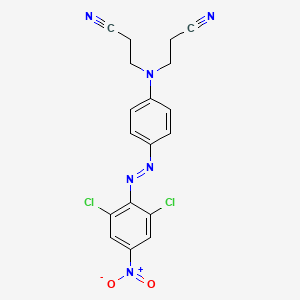

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N6O2/c19-16-11-15(26(27)28)12-17(20)18(16)24-23-13-3-5-14(6-4-13)25(9-1-7-21)10-2-8-22/h3-6,11-12H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUERWWKQVXXPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070846 | |

| Record name | 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67923-43-7, 71767-67-4 | |

| Record name | 3,3′-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67923-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3,3'-((4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)imino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067923437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bispropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Disperse Yellow 163

Conventional Synthesis Routes and Reaction Mechanisms

The traditional manufacturing process for Disperse Yellow 163 involves a two-step sequence: the diazotization of a substituted aromatic amine followed by a coupling reaction with a suitable coupling component. worlddyevariety.comechemi.com This method is a cornerstone of azo dye chemistry. imrpress.com

The synthesis begins with the preparation of a diazonium salt from the primary aromatic amine, 2,6-Dichloro-4-nitroaniline. worlddyevariety.com This process, known as diazotization, is typically carried out in the presence of a mineral acid and sodium nitrite (B80452) to convert the amino group into a highly reactive diazonium group (-N₂⁺). imrpress.com

The resulting diazonium salt is then reacted with the coupling component, N,N-bis(2-cyanoethyl)benzenamine. worlddyevariety.com In this electrophilic substitution reaction, the diazonium ion acts as the electrophile, attacking the electron-rich benzene (B151609) ring of the coupling component to form the characteristic azo bond (-N=N-), which links the two aromatic structures and creates the chromophore responsible for the dye's color. worlddyevariety.comimrpress.com

The specific precursors for the conventional synthesis of this compound are well-defined. worlddyevariety.com

Table 1: Precursors in the Conventional Synthesis of this compound

| Precursor Name | Chemical Structure | Role |

|---|---|---|

| 2,6-Dichloro-4-nitroaniline |  |

Diazo Component |

The reaction conditions are critical for ensuring the successful formation of the product. A typical laboratory or industrial procedure involves carefully controlled parameters. echemi.com

Table 2: Conventional Synthesis Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Diazotization | Not specified, but typically 0-5 °C | To form the unstable diazonium salt while minimizing decomposition. |

| Coupling Temperature | 5-10 °C | To control the rate of the exothermic coupling reaction and prevent side reactions. |

| Coupling Duration | 10 hours (initial) | To ensure the coupling reaction goes to completion. |

| Post-Coupling Treatment | Heat to 50-55 °C and stir for >5 hours | To complete the reaction and facilitate product crystallization. |

| Medium | Aqueous; diazonium liquid diluted in ice; coupling component dissolved in 40% sulfuric acid | To maintain solubility of reactants and control pH and temperature. |

| Isolation | Press filtration | To separate the solid dye product from the reaction mixture. |

Diazo Component Preparation and Coupling Reactions

Novel Synthetic Approaches and Process Innovations

Research and development in dye manufacturing are increasingly focused on sustainability, efficiency, and cost-reduction. These efforts have led to innovations in both the chemical pathways and the physical processing of disperse dyes like this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In disperse dye synthesis, this includes designing molecules for better performance and easier processing. One such approach is the development of alkali-clearable disperse dyes, which incorporate groups like esters that can be hydrolyzed into water-soluble forms after dyeing. icrc.ac.ir This simplifies the removal of unfixed dye from the fabric, reducing the need for harsh reducing agents. icrc.ac.ir Furthermore, innovations in recovering hydrolysates using methods like salting out with Barium Chloride (BaCl₂) instead of acidification present more environmentally favorable options. researchgate.net

A significant process innovation is the move towards waterless dyeing systems. researchgate.net Studies have investigated the use of a silicone medium for dyeing polyester (B1180765), a technology that eliminates wastewater discharge. researchgate.net Research has specifically analyzed the dyeing parameters of C.I. This compound in this waterless system, providing guidelines for its industrial application. researchgate.net Additionally, the use of "green surfactants" of microbial or plant origin, such as alkyl polyglycosides, offers a biodegradable and less toxic alternative to petroleum-based dispersing agents traditionally used to prepare the dye for application. acs.org

Process optimization is key to improving the cost-effectiveness and quality of disperse dyes. One critical post-synthesis step is grinding, which reduces the dye's particle size to ensure stable dispersion and effective dyeing. researchgate.net Research into the preparation of ultrafine disperse dyes has identified optimal grinding conditions to balance efficiency and performance. researchgate.net

Table 3: Optimized Grinding Parameters for Monoazo Disperse Dyes

| Parameter | Optimized Condition | Outcome |

|---|---|---|

| Grinding Time | 2–5 hours | Efficiently achieves target particle size without excessive energy consumption. |

| Grinding Media Size | Mixed media, e.g., Φ1 mm / Φ0.1 mm (1:1 mass ratio) | Provides a balance of impact and attrition for effective particle size reduction. |

| Media to Dye Mass Ratio | 5:1 or 10:1 | Ensures sufficient grinding action to produce ultrafine particles. |

Alternative Reagents and Solvent Systems

Functionalization and Structural Modification Strategies

The inherent structure of this compound (C₁₈H₁₄Cl₂N₆O₂) serves as a scaffold for chemical derivatization aimed at overcoming application limitations and enhancing key properties. worlddyevariety.com Strategies primarily involve the introduction of specific functional groups or the development of advanced formulations to alter the dye's physical and chemical behavior during and after the dyeing process.

A significant challenge in dyeing polyester with disperse dyes is the removal of unfixed dye from the fiber surface. The conventional method, known as reduction clearing, uses agents like sodium hydrosulfite, which can generate environmentally harmful effluents and, in the case of azo dyes, potentially carcinogenic aromatic amines. semanticscholar.orgresearchgate.net To address this, alkali-clearable disperse dyes have been developed as an environmentally friendlier alternative. mdpi.comicrc.ac.ir

The core principle is to incorporate a functional group into the dye molecule that is stable in the acidic or neutral dyeing bath but hydrolyzes under mild alkaline conditions. semanticscholar.orgmdpi.com This hydrolysis transforms the water-insoluble dye into a water-soluble form, allowing for easy removal with a simple alkaline wash, without cleaving the chromophoric azo linkage. researchgate.neticrc.ac.ir

Commonly introduced alkali-labile groups include:

Carboxylic Ester Groups: Dyes modified with groups like a carboxylic ethyl ester can be hydrolyzed in an alkaline medium. The ester transforms into a water-soluble carboxylate group, facilitating the easy wash-off of the unfixed dye. nih.govresearchgate.net

Fluorosulfonyl Groups: The fluorosulfonyl group (-SO₂F) is a potent electron-withdrawing group that can be hydrolyzed under mild alkaline conditions to the highly water-soluble sulfonate group (-SO₃⁻). semanticscholar.orgmdpi.comicrc.ac.ir This conversion renders the residual dye soluble, simplifying the clearing process and reducing the environmental impact of textile effluent. semanticscholar.orgresearchgate.net The hydrolysis of the fluorosulfonyl group typically follows pseudo-first-order kinetics, with temperature having a more significant effect on the hydrolysis rate than the pH of the solution. semanticscholar.orgmdpi.com

| Functional Group | Hydrolyzed Form | Benefit |

|---|---|---|

| Carboxylic Ethyl Ester (-COOC₂H₅) | Carboxylate (-COO⁻) | Avoids the use of toxic reducing agents and the formation of harmful aromatic amines. nih.govresearchgate.net |

| Fluorosulfonyl (-SO₂F) | Sulfonate (-SO₃⁻) | Allows for easy wash-off under mild alkaline conditions, reducing effluent treatment costs. semanticscholar.orgmdpi.com |

The performance of a disperse dye, particularly its fastness to light, washing, and heat (sublimation), is intrinsically linked to its molecular structure. Introducing specific substituents is a key strategy for enhancing these properties.

Color and Light Fastness: The substituents on the aromatic rings of the azobenzene (B91143) structure influence the dye's color and light fastness. aatcc.org Electron-withdrawing groups, such as the nitro group (-NO₂), can cause a bathochromic shift (deepening of color) and often lead to an increase in lightfastness. aatcc.org Conversely, certain substituents like chlorine may decrease the light fastness of some azo dyes. sci-hub.se

| Substituent/Modification | Property Enhanced | Mechanism |

|---|---|---|

| Urethane Group (-NHCOO-) | Washing & Sublimation Fastness | Increases molecular weight and dye-fiber affinity through hydrogen bonding. sci-hub.se |

| Increased Molecular Weight | Sublimation Fastness | Reduces the volatility of the dye molecule. aatcc.org |

| Polar Groups (e.g., Ester, Ether) | Sublimation Fastness | Increases polarity and intermolecular forces. aatcc.org |

| Nitro Group (-NO₂) | Light Fastness & Color Deepening | Acts as a strong electron-withdrawing group, stabilizing the excited state. aatcc.org |

Encapsulation is a process where tiny particles of the dye are enclosed within a coating or shell, creating microcapsules. slideshare.netresearchgate.net This technology offers several advantages for disperse dyes, including controlled release, improved stability, and the ability to dye without traditional dispersing agents, thereby reducing effluent pollution. slideshare.netnih.gov

This compound (also known as Solvent Yellow 163) has been successfully encapsulated in polymer nanoparticles for applications such as inkjet printing. nih.govacs.org In one study, Solvent Yellow 163 was encapsulated in a poly(styrene-co-butyl acrylate) P(St/BA) matrix via miniemulsion polymerization. acs.org

Key findings from this research include:

Successful Encapsulation: Infrared spectroscopy confirmed that the characteristic peaks of Solvent Yellow 163 were shielded within the polymer matrix, indicating successful encapsulation. acs.org

Particle Size: The encapsulated dye/polymer nanoparticles (P(St/BA/dye)) had a larger average particle size (75 to 220 nm) compared to the empty polymer particles. acs.org

Enhanced Thermal Stability: Thermogravimetric analysis (TGA) showed that the encapsulated dye had significantly better thermal properties. The decomposition temperature of the encapsulated dye was higher than that of the pure dye, demonstrating that the polymer shell provided thermal protection. acs.org

Application: The resulting encapsulated dye nanoparticles were used to create inks that showed superior dyeing effects on cotton fabrics, with vivid colors and good washing and rubbing fastness. nih.gov

| Encapsulation Study: Solvent Yellow 163 | |

|---|---|

| Encapsulation Method | Miniemulsion Polymerization acs.org |

| Shell Material | Poly(styrene-co-butyl acrylate) P(St/BA) acs.org |

| Core Material | Solvent Yellow 163 acs.org |

| Evidence of Encapsulation | Shielding of dye's characteristic peaks in IR spectroscopy. acs.org |

| Effect on Thermal Stability | Increased decomposition temperature compared to the pure dye. acs.org |

| Application | Inkjet printing and dyeing of cotton fabrics. nih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the structure of dye molecules by examining the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for studying the electronic transitions within a dye molecule, which are responsible for its color. Azo dyes, including Disperse Yellow 163, exhibit characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. saudijournals.com The color of these dyes arises from the absorption of light, which promotes electrons from a lower energy molecular orbital (HOMO - Highest Occupied Molecular Orbital) to a higher energy one (LUMO - Lowest Unoccupied Molecular Orbital). nih.gov

The absorption spectrum of an azo dye is influenced by its molecular structure, including the nature of the aromatic rings and any substituent groups, as well as the polarity of the solvent. ijrpr.comresearchgate.netnih.gov For monoazo dyes, the spectrum typically shows two main absorption bands: a high-intensity band in the visible region (around 400-500 nm) attributed to a π→π* transition along the conjugated system, and a lower intensity band in the near-UV or visible region (around 300-450 nm) corresponding to an n→π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group (-N=N-). researchgate.netacademie-sciences.fr The exact position of the maximum absorption wavelength (λmax) is sensitive to the electronic effects of substituents on the aromatic rings. nih.gov

Table 1: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Description |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | ~400 - 500 | Responsible for the primary color; involves the entire conjugated system. |

| n → π* | Non-bonding to π* antibonding | ~300 - 450 | Involves lone pair electrons on the azo group nitrogens; often appears as a shoulder on the main π→π* band. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. bas.bg By analyzing the absorption of infrared radiation, which causes molecular vibrations (stretching and bending), a unique spectral fingerprint of the compound is obtained. bas.bgscienceworldjournal.org

For this compound (C₁₈H₁₄Cl₂N₆O₂), the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its specific structural features. worlddyevariety.com Key functional groups include the azo linkage, aromatic rings, nitrile groups, and nitro group. The N=N stretching vibration of the azo group typically appears in the 1400-1500 cm⁻¹ region. jobrs.edu.iq The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations between 1400 and 1600 cm⁻¹. The nitrile (C≡N) group exhibits a sharp, characteristic absorption band in the 2220-2260 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The nitro (NO₂) group is identified by two strong stretching bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comaskthenerd.com

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3100 - 3000 | Aromatic C-H | Stretch |

| 2260 - 2220 | Nitrile (C≡N) | Stretch |

| 1600 - 1450 | Aromatic C=C | In-ring stretch |

| 1550 - 1475 | Nitro (NO₂) | Asymmetric stretch |

| 1450 - 1400 | Azo (-N=N-) | Stretch |

| 1360 - 1290 | Nitro (NO₂) | Symmetric stretch |

| 1335 - 1250 | Aromatic C-N | Stretch |

| 850 - 550 | C-Cl | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation, providing information about the chemical environment of specific nuclei, such as hydrogen (¹H-NMR) and carbon (¹³C-NMR). sapub.orgdergipark.org.tr For ¹H-NMR, the chemical shift (δ), signal integration, and splitting pattern (multiplicity) of each proton signal reveal its electronic environment, the number of protons it represents, and the number of neighboring protons, respectively. sciencepublishinggroup.com

In the ¹H-NMR spectrum of this compound, the aromatic protons on the two different benzene (B151609) rings would appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm. libretexts.orgwisc.edu The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro substituents on one ring and the electron-donating effect of the dialkylamino group on the other. researchgate.net The protons of the two equivalent ethylcyano (-CH₂CH₂CN) groups attached to the nitrogen atom would show distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) would be expected around 3.5-4.0 ppm, while the methylene protons adjacent to the nitrile group (-CH₂-CN) would likely appear further upfield, around 2.5-3.0 ppm. libretexts.org

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Methylene Protons (N-CH₂CH₂CN) | 3.5 - 4.0 | Triplet |

| Methylene Protons (NCH₂CH₂-CN) | 2.5 - 3.0 | Triplet |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating complex mixtures, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. The coupling of these techniques offers a highly sensitive and specific analytical solution. mdpi.comyoungin.com

High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of disperse dyes. mdpi.comcurtin.edu.au The method typically employs a reversed-phase column (e.g., C18) and a mobile phase gradient, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like formic acid to improve peak shape. mdpi.comoup.com

Following separation on the column, the dye is detected by a UV-Visible detector, commonly a Photo Diode Array (PDA) detector. mdpi.com The PDA detector acquires the entire UV-Vis spectrum for the eluting compound, allowing for both quantification at a specific wavelength and tentative identification by matching the spectrum against a library. researchgate.net The retention time and the UV-Vis spectrum are characteristic for a specific dye under defined chromatographic conditions, enabling its identification and quantification in a sample. nih.gov

Table 4: Typical HPLC-UV/Vis Conditions for Disperse Dye Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (often with 0.1% formic acid) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | PDA/DAD (e.g., 200-700 nm) |

| Injection Volume | 5 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. youngin.com This technique is particularly valuable for the analysis of disperse dyes, as it can provide definitive molecular weight information and structural details. oup.comsatra.com Electrospray ionization (ESI) is a common ionization source used for this class of compounds. oup.com

In LC-MS analysis, after chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is determined. For this compound (molecular weight 417.25 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 418.06. worlddyevariety.com

Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and structural information. nih.gov In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented through collision-induced dissociation (CID). upce.cznih.gov The resulting product ions are then analyzed, creating a fragmentation pattern that is unique to the molecule's structure. This fragmentation pattern can be used for unambiguous identification and for quantification in complex matrices, even at very low concentrations. oup.comsatra.com

Table 5: Predicted Mass Spectrometric Data for this compound

| Ion Type | Adduct | Predicted m/z |

|---|---|---|

| Precursor Ion | [M+H]⁺ | 418.0628 |

| Precursor Ion | [M+Na]⁺ | 440.0448 |

| Precursor Ion | [M-H]⁻ | 416.0483 |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a powerful and cost-effective analytical tool for the separation, identification, and quantification of dyes like this compound from complex matrices. ojp.govresearchgate.net This technique offers high sample throughput, with the capability of running numerous samples simultaneously, making it a rapid and efficient method. uni-giessen.de HPTLC separates components based on their differential partitioning between a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase. asiapharmaceutics.info

For the analysis of disperse dyes, HPTLC can provide a wealth of information including the number of components in a mixture, their respective colors, and their relative concentrations. ojp.gov The discriminating power of HPTLC is enhanced by evaluating several characteristics per dyestuff, such as color, retardation factor (Rf), fluorescence, the number of separated bands, and the shape of these bands. ojp.gov In forensic applications, HPTLC has been utilized as an investigative tool to separate and purify dyes for subsequent identification. ojp.gov The technique's adaptability and the fact that it is already available in many laboratories make it a viable option for standardized forensic dye analysis. ojp.gov

The development of HPTLC methods often involves optimizing variables that impact reproducibility to ensure that reference data can be reliably collected and compared. ojp.gov For instance, a validated reversed-phase HPTLC method has been successfully used for routine screening of illegal dyes in various products. uni-giessen.de

Thermal and Elemental Analysis

The thermal stability and elemental composition of this compound are crucial parameters that can be determined using specialized analytical techniques.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. netzsch.comlinseis.com This method is instrumental in determining the thermal transitions of a substance, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). researchgate.net

In the context of disperse dyes, DSC can be used to investigate the thermal properties of the dye itself or when it is incorporated into a polymer matrix. For example, in the creation of encapsulated dye/polymer nanoparticles, DSC is used to determine the glass transition temperatures of the resulting copolymer, which is a critical factor for applications like inkjet printing. acs.org The thermal behavior of a dye can be influenced by its incorporation into other materials, and DSC provides the means to quantify these changes. thermalsupport.com

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition characteristics of materials by measuring the change in mass as a function of temperature. emerald.com For this compound and related dyes, TGA can reveal the temperatures at which significant weight loss occurs, indicating decomposition.

Research has shown that the thermal stability of dyes can be a significant factor in their application. For instance, studies on ethylene-propylene composites containing C.I. Solvent Yellow 163 (a related anthraquinone (B42736) dye) showed that the incorporation of the dye delayed the thermal degradation process of the polymer. nih.gov TGA thermograms of Solvent Yellow 163 have shown a distinct degradation temperature range. acs.org Specifically, one study noted a single degradation temperature between 100 and 200 °C for Solvent Yellow 163, attributed to the decomposition of the anthraquinone structure. acs.org Another study on fluorescent disperse yellow dye indicated that significant mass loss occurred in the range of 300°C to 500°C. emerald.com

Table 1: TGA Decomposition Data for Related Yellow Dyes

| Dye/Material | Decomposition Temperature Range (°C) | Weight Loss (%) | Reference |

| Solvent Yellow 163 | 100 - 200 | 97 | acs.org |

| P(St/BA/Solvent Yellow 163) | 130 - 180 (dye decomposition) | 14 | acs.org |

| Fluorescent Disperse Yellow | 300 - 500 | Sudden drop | emerald.com |

This table is interactive. Users can sort and filter the data.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Metal Traces

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for the determination of trace elements in a wide variety of samples. thermofisher.comresearchgate.net The method involves introducing a sample into an argon plasma, which excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. unil.ch The intensity of the emitted light is proportional to the concentration of the element in the sample.

Specialized Analytical Systems for Dye Identification and Comparison

The identification and comparison of dyes, particularly in forensic science, often rely on a combination of analytical techniques to provide a comprehensive characterization. Systems that couple separation techniques with sensitive detection methods are invaluable.

For instance, Direct Analysis in Real-Time Mass Spectrometry (DART-MS) has been shown to be effective for the rapid, preparation-free analysis of disperse dyes directly on textile fibers. nih.gov This ambient ionization technique allows for the direct characterization of dyes on single threads, providing a unique identifying characteristic, especially when dealing with dye mixtures. nih.gov

Liquid chromatography coupled with mass spectrometry (LC/MS), particularly with tandem mass spectrometry (LC/MS/MS), is another powerful system for the identification of disperse dyes. researchgate.net These systems can separate complex dye mixtures and provide structural information based on the mass-to-charge ratio of the dye molecules and their fragmentation patterns. nih.gov The development of extensive databases of mass spectra for disperse dyes further enhances the capability of these systems to identify unknown dyes extracted from samples. researchgate.net The combination of chromatographic separation with mass spectrometric detection offers high sensitivity and specificity, which is essential for forensic analysis. waters.com

Environmental Distribution and Physicochemical Fate

Environmental Partitioning and Mobility

The movement and distribution of Disperse Yellow 163 in the environment are governed by its low water solubility and tendency to bind to solids.

When released into aquatic systems, this compound is expected to partition from the water column to suspended solids and sediment. canada.ca Due to their hydrophobic nature and low water solubility, disperse dyes like this compound associate with organic matter in the water column through hydrophobic interactions. canada.ca This leads to their eventual deposition in sediments. canada.ca

If released into wastewater, it is anticipated that a significant portion of these dyes will be adsorbed by sludge during treatment processes rather than remaining in the water. canada.cacanada.ca In natural waters, the majority of this compound is expected to end up in sediment. canada.cacanada.ca Once in the sediment, these dyes can undergo reductive degradation under anaerobic conditions. canada.ca While they may remain in the water column up to their solubility limit, partitioning to sediment is a primary fate process. canada.ca

In terrestrial environments, this compound is expected to partition to soil particles. researchgate.net The hydrophobic nature of azo solvent dyes suggests an affinity for the organic components of soil. canada.ca This sorption to soil particles can lead to persistence in this compartment. canada.ca Empirical data indicates that azo disperse dyes are not expected to degrade rapidly in soil under aerobic conditions. canada.cacanada.ca The strong binding to soil and sediment matrices may render a portion of the dye less bioavailable and less mobile, contributing to its persistence. itrcweb.org

Behavior in Aquatic Environments (Water Column and Sediment)

Degradation Pathways and Mechanisms

The degradation of this compound is influenced by biological, light-induced, and chemical processes. As a colorant, it is designed to be chemically and photolytically stable. canada.ca

The biodegradation of this compound differs significantly between aerobic and anaerobic conditions.

Aerobic Conditions: Azo dyes, including this compound, are generally resistant to rapid biodegradation under aerobic conditions in water, soil, and sediment. canada.cacanada.cawur.nl The electron-withdrawing nature of the azo linkage makes the molecule less susceptible to oxidative attack by aerobic bacteria. wur.nl While some studies show partial degradation by fungi like Phanerochaete chrysosporium through the action of peroxidases, complete mineralization is not readily achieved. uga.edu

Anaerobic Conditions: Under anaerobic conditions, the azo bond (-N=N-) is more susceptible to reductive cleavage. wur.nlijcmas.com This process, often mediated by microbial azoreductases, results in the decolorization of the dye and the formation of aromatic amines. wur.nlnih.gov These aromatic amines are generally not further degraded under anaerobic conditions. wur.nl Therefore, a sequential microaerophilic/aerobic process is often considered more effective for complete degradation, where the initial anaerobic reduction is followed by an aerobic stage to break down the resulting aromatic amines. nih.gov

| Condition | Degradation Potential | Primary Mechanism | Resulting Products |

| Aerobic | Low/Slow | Oxidative enzymes (e.g., peroxidases) | Partial degradation, parent compound may persist |

| Anaerobic | High (for color removal) | Reductive cleavage of the azo bond by azoreductases | Colorless aromatic amines |

This table summarizes the biodegradation behavior of this compound under different environmental conditions.

Photodegradation involves the breakdown of a chemical by light. For disperse dyes, this process can be influenced by sensitizers. Studies on similar hydrophobic disperse dyes, such as C.I. Disperse Yellow 7, have shown that photodegradation is dominated by photoreduction and follows pseudo-first-order decay. researchgate.netnih.gov The presence of a sensitizer (B1316253) like acetone (B3395972) can significantly enhance the photodegradation rate and quantum yield by increasing the solubility of the hydrophobic dye and participating in the photosensitization reaction. researchgate.netnih.gov The quantum yield, a measure of the efficiency of a photochemical process, was observed to increase with the concentration of the sensitizer up to an optimal point, after which light attenuation by the sensitizer reduced the yield. researchgate.netnih.gov The efficiency of photodegradation is also dependent on factors like pH and temperature. researchgate.netmdpi.com

| Parameter | Influence on Photodegradation |

| UV Light | Primary driver of the degradation process. |

| Photosensitizer (e.g., Acetone) | Can increase dye solubility and enhance reaction rate, increasing quantum yield. researchgate.netnih.gov |

| pH | Affects the rate constants of the decay. Alkaline conditions can be favorable. researchgate.netnih.gov |

| Temperature | Higher temperatures can be favorable for degradation. researchgate.net |

This table outlines key factors influencing the photodegradation of hydrophobic dyes like this compound.

Photodegradation Mechanisms and Quantum Yield Studies

Transport and Accumulation in Environmental Systems

The environmental transport and accumulation of this compound are primarily governed by its physicochemical properties, particularly its low water solubility and moderate-to-high octanol-water partition coefficient. These characteristics dictate its movement and partitioning in various environmental compartments following its release, which predominantly occurs from industrial wastewater streams associated with textile dyeing processes. canada.cacanada.camdpi.com

Once released into aquatic environments, this compound is not expected to remain in the water column for extended periods. Due to its hydrophobic nature and low solubility, it has a strong tendency to adsorb to suspended solids and organic matter in the water. canada.ca Consequently, a significant portion of the dye is anticipated to partition from the water phase into sediment. canada.cacanada.ca In anaerobic sediment environments, it is expected to undergo reductive degradation, which involves the cleavage of its azo bond. canada.cacanada.ca

Research findings have provided specific insights into the properties of this compound that influence its environmental fate. A study using a critical body burden (CBB) approach calculated an external acute effect concentration (LC50) for this compound of 42.80 mg/L, which suggests moderate toxicity to fish. canada.caresearchgate.net This finding is consistent with a low bioaccumulation potential, as low uptake of a sparingly soluble substance reduces its ability to exert toxic effects. researchgate.net

Physicochemical Properties Influencing Environmental Fate

The following table summarizes key physicochemical properties of this compound that are crucial for understanding its transport and accumulation in the environment. It is important to note the discrepancies in reported values from different sources, which may be due to different experimental or calculation methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 417.25 g/mol | chemsrc.com |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.76 | chemsrc.com |

| 4.19 (Calculated) | mst.dk | |

| Water Solubility | < 1 mg/L (for the general class of Azo Disperse Dyes) | canada.ca |

| 90 mg/L (water content 0.9% w/w) | canada.ca | |

| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C | chemsrc.com |

| Density | 1.3 ± 0.1 g/cm³ | chemsrc.com |

Summary of Research Findings on Transport and Accumulation

Detailed research and screening assessments provide a clearer picture of how this compound behaves in the environment.

Table 2: Research Findings on the Environmental Transport and Accumulation of this compound

| Finding | Detailed Research Finding | Source(s) |

|---|---|---|

| Primary Environmental Release | Azo disperse dyes are primarily released into the environment through wastewater from textile dyeing and formulation industries. | canada.cacanada.ca |

| Environmental Partitioning | If released to water, it is expected that a significant percentage of the substance will partition to sediment due to its low water solubility. | canada.cacanada.ca |

| Degradation | Expected to undergo reductive degradation in anaerobic sediments. | canada.cacanada.ca |

| Bioaccumulation Potential | Generally, azo disperse dyes have a limited potential for bioaccumulation in aquatic organisms. This is attributed to low bioavailability, low water solubility, and large molecular cross-sectional diameters. | canada.cacanada.ca |

| Calculated Aquatic Toxicity | A calculated external acute effect concentration (LC50) for fish was determined to be 42.80 mg/L, suggesting moderate toxicity. This is consistent with a low bioaccumulation potential. | canada.caresearchgate.net |

Environmental Remediation and Wastewater Treatment Technologies

Adsorption Processes for Dye Removal

Adsorption is a widely utilized physical treatment method for the removal of disperse dyes from wastewater. researchgate.net This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). lidsen.com The effectiveness of adsorption is influenced by the properties of both the dye and the adsorbent, including surface area, pore structure, and surface chemistry. nih.gov A variety of materials, from commercial activated carbon to low-cost agricultural wastes, have been investigated for their potential to remove dyes from aqueous solutions. researchgate.netlidsen.com

A range of adsorbent materials have been explored for the removal of disperse dyes, with a focus on both efficacy and cost-effectiveness. While activated carbon is recognized as a highly effective adsorbent, its cost can be a limiting factor. researchgate.net Consequently, there is growing interest in developing low-cost adsorbents from agricultural and industrial byproducts.

For instance, materials like sawdust, peanut hulls, and onion peels have been investigated as potential adsorbents for disperse dyes. researchgate.netresearchgate.netresearchgate.net The characterization of these materials is crucial for understanding their adsorption capabilities. Techniques such as Scanning Electron Microscopy (SEM) are used to study the surface morphology and porosity of the adsorbent. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups on the adsorbent's surface, which can play a role in the adsorption process through interactions like hydrogen bonding. researchgate.net The specific surface area, often determined by the Brunauer-Emmett-Teller (BET) method, and the point of zero charge (pHPZC) are also critical parameters that influence the adsorption capacity. researchgate.net For example, palm ash, characterized by a surface area of 1.29 m²/g and a pHPZC of 8.9, has been studied for the removal of disperse dyes. researchgate.net

Modified materials have also been developed to enhance adsorption performance. Cotton fabrics grafted with poly(propylene imine) dendrimers have been shown to effectively adsorb disperse dyes from aqueous solutions. nih.gov

Table 1: Examples of Adsorbent Materials for Disperse Dye Removal

| Adsorbent Material | Source/Type | Key Characterization Findings | Reference |

| Palm Ash | Agricultural Waste | Surface area: 1.29 m²/g, pHPZC: 8.9 | researchgate.net |

| Peanut Hull | Agricultural Waste | Investigated as a low-cost alternative to activated carbon. | researchgate.net |

| Onion Peel | Agricultural Waste | Showed higher adsorption capacity than peanut hull at low dye concentrations. researchgate.net | researchgate.net |

| Sawdust | Industrial Byproduct | Studied for the removal of Disperse Yellow 22. pnrsolution.org | pnrsolution.org |

| Diatomite | Natural Material | Its unique physical and chemical properties make it suitable for pollutant removal. researchgate.net | researchgate.net |

| Cotton Fabric with PPI Dendrimers | Modified Biopolymer | Grafting with dendrimers enhances dye adsorption capacity. nih.gov | nih.gov |

The efficiency of the adsorption process is significantly influenced by several operational parameters, including the pH of the solution, the initial dye concentration, and the contact time between the adsorbent and the dye solution. nih.govresearchgate.net

pH: The pH of the wastewater is a critical factor as it affects the surface charge of the adsorbent and the ionization of the dye molecule. iwaponline.com For disperse dyes, which are non-ionic, the optimal pH for adsorption can vary. For example, one study found that the maximum adsorption of a disperse dye occurred at a pH of around 3. nih.gov Another study on palm ash for the removal of Disperse Yellow 3 identified an optimum pH of 8.3. researchgate.net

Initial Dye Concentration: The initial concentration of the dye in the effluent also plays a crucial role. Generally, as the initial dye concentration increases, the amount of dye adsorbed per unit mass of the adsorbent also increases, until the active sites on the adsorbent surface become saturated. arabjchem.org However, at very high concentrations, the removal efficiency may decrease. pnrsolution.org

Contact Time: The contact time required to reach adsorption equilibrium is another important parameter. Studies have shown that the rate of adsorption is initially rapid, as the dye molecules readily bind to the available active sites on the adsorbent surface. Over time, this rate slows down as the sites become saturated. The optimal contact time can vary depending on the adsorbent and the specific dye. For instance, an equilibrium time of 60 minutes was reported for the adsorption of Disperse Yellow 3 onto palm ash. researchgate.net

Table 2: Optimized Adsorption Parameters for Disperse Dyes

| Dye | Adsorbent | Optimum pH | Optimum Contact Time | Reference |

| Disperse Yellow 3 | Palm Ash | 8.3 | 60 min | researchgate.net |

| Disperse Dyes | Cotton Fabric with PPI Dendrimers | ~3 | Not Specified | nih.gov |

| Disperse Yellow 22 | Sawdust | 2.1 | 40 min | pnrsolution.org |

To understand the mechanism of adsorption and to design efficient treatment systems, the experimental data are often analyzed using kinetic and isotherm models.

Adsorption Kinetics: Kinetic models are used to describe the rate of dye uptake by the adsorbent. The pseudo-first-order and pseudo-second-order models are commonly used. The pseudo-second-order kinetic model has been found to be a good fit for the adsorption of disperse dyes in several studies, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. nih.govscispace.com

Adsorption Isotherms: Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid phase at equilibrium. The Langmuir and Freundlich isotherm models are widely applied. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. scispace.com This model has been successfully used to describe the adsorption of disperse dyes onto cotton fabrics grafted with dendrimers. nih.gov The Freundlich isotherm, on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces. deswater.com

Table 3: Adsorption Isotherm and Kinetic Models for Disperse Dyes

| Dye System | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |

| Disperse Dyes on Cotton Fabric with PPI Dendrimers | Langmuir | Pseudo-second-order | nih.gov |

| Acid Yellow 17 on Activated Bone Char | Langmuir | Pseudo-second-order | scispace.com |

| Direct Yellow 50 on Modified Graphene Oxide | Freundlich | Elovich | deswater.com |

Optimization of Adsorption Parameters (pH, Concentration, Contact Time)

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). rsc.orgencyclopedia.pub These highly reactive radicals can lead to the complete mineralization of organic dyes into harmless substances like carbon dioxide and water. utar.edu.my AOPs are particularly effective for treating recalcitrant compounds like disperse dyes that are resistant to other treatment methods. rsc.orgencyclopedia.pub

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a source of ultraviolet (UV) light. researchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce highly reactive hydroxyl radicals. utar.edu.my The addition of hydrogen peroxide (H₂O₂) can further enhance the generation of hydroxyl radicals and improve the degradation efficiency. encyclopedia.pub

Studies have shown that the UV/H₂O₂/TiO₂ system is effective in degrading various dyes. For instance, the degradation of Reactive Yellow 160A was significantly enhanced in the presence of both UV/H₂O₂ and a catalyst like TiO₂ or SnO₂. semanticscholar.org The efficiency of this process is influenced by factors such as the initial dye concentration, catalyst loading, and the pH of the solution. semanticscholar.orguniroma1.it For example, a study on the degradation of Reactive Yellow 160A found that the degradation was higher at a lower pH of 3. semanticscholar.org

It has been observed that the photocatalytic process with TiO₂ and TiO₂/FeCl₃ is an effective method for the decolorization of textile dyeing effluents. researchgate.net

Table 4: Research Findings on Photocatalytic Degradation of Dyes

| Dye | AOP System | Key Findings | Reference |

| Reactive Yellow 160A | UV/H₂O₂/TiO₂ | Achieved up to 90.40% degradation. | semanticscholar.org |

| Reactive Yellow 160A | UV/H₂O₂/SnO₂ | Achieved 82.66% degradation. | semanticscholar.org |

| Various Textile Dyes | TiO₂/FeCl₃/UV | Effective for decolorization of textile dyeing effluents. | researchgate.net |

| Coralene Navy Blue 3G | TiO₂/H₂O₂/Sunlight | 99% degradation achieved at pH 2. | jetir.org |

Sonolytic decolorization is another AOP that utilizes high-frequency ultrasound to induce the degradation of organic pollutants. The process relies on acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized "hot spots" with extremely high temperatures and pressures, leading to the generation of hydroxyl radicals and the subsequent degradation of dye molecules. hueuni.edu.vn

The effectiveness of sonolysis can be influenced by factors such as the frequency of the ultrasound, the power input, and the presence of other chemicals. The combination of sonolysis with other processes, such as electrochemistry (sono-electrochemical process), has been shown to have a synergistic effect, enhancing the degradation efficiency. hueuni.edu.vn Research on the sonolytic decolorization of textile wastewater containing a mixture of reactive, acid, and disperse dyes has demonstrated the potential of this technique for treating complex effluents. pnrsolution.org

Biodegradation by MicroorganismsScreening-level assessments indicate that azo disperse dyes, as a class, exhibit low rates of aerobic biodegradation.canada.cacanada.caHowever, specific studies identifying microorganisms (bacteria, fungi, etc.) capable of effectively biodegrading Disperse Yellow 163, or data on the degradation pathways and efficiency, are not available. Research on microbial degradation tends to focus on other textile dyes.mdpi.comaccscience.commdpi.comtandfonline.com

Integrated Treatment Systems and Hybrid Processes

There is a lack of information on the use of integrated or hybrid systems, such as combining electrocoagulation with biological treatment or other advanced oxidation processes, specifically for the remediation of this compound. While hybrid systems are a known approach for treating complex wastewaters, their application and efficacy for this compound have not been documented. scispace.comsci-hub.se

Performance Characteristics and Advanced Application Studies

Dyeing Mechanisms and Fiber Interactions

The efficacy of Disperse Yellow 163 as a textile colorant is fundamentally linked to its interaction with synthetic fibers at a molecular level. The dyeing process is a complex interplay of temperature, the dye's physical state, and the fiber's structural characteristics.

Polyester (B1180765) Fiber Dyeing Characteristics

This compound is primarily used for dyeing polyester fibers and their blends. worlddyevariety.comdyestuffscn.com The process typically requires high temperatures, around 120°C to 130°C, to facilitate the dyeing of polyester fibers. hermetachem.com At these elevated temperatures, the amorphous regions of the polyester fiber are believed to expand, creating spaces large enough for the dye molecules to enter. chemicalbook.com The dye, which exists in a highly dispersed state in the dye bath, is adsorbed onto the fiber surface and then diffuses into the fiber's molecular structure. chemicalbook.comchemicalbook.com

This dye is suitable for various application methods, including high-temperature dyeing, thermosol dyeing, and printing. epsilonpigments.com It is considered a high-temperature dye and is often used as a component in tricolor combinations for exhaust dyeing and thermal melting pad dyeing. alibaba.com For lighter shades and when dealing with low liquor ratios, the use of a high-temperature leveling agent is recommended to ensure even coloration. alibaba.com this compound is also noted for its suitability in dyeing polyester superfine fibers. worlddyevariety.comdyestuffscn.com

Dye Uptake, Affinity, and Diffusion Coefficient Studies

The efficiency of the dyeing process is quantified through parameters like dye uptake, affinity, and the diffusion coefficient. Studies have explored these aspects for disperse dyes, including those with structures similar to this compound. For instance, research on a waterless silicone medium dyeing system analyzed the dye uptake, affinity, and diffusion coefficient of C.I. This compound. researchgate.netx-mol.net Such studies are crucial for optimizing dyeing processes and developing more environmentally friendly dyeing technologies. researchgate.net

The dyeing mechanism for disperse dyes on substrates like wool has been found to follow a partition mechanism, where the dye is adsorbed as a disperse dye. The standard affinity for a dye on wool can be influenced by temperature, with studies showing an increase in affinity up to a certain temperature, after which it may decrease. The diffusion coefficient, which indicates the rate of dye penetration into the fiber, is also temperature-dependent and varies between different dyes and fibers. core.ac.uk

Interactions with Synthetic and Blended Fabrics

This compound is effective for dyeing a range of synthetic materials beyond just polyester, including nylon, cellulose (B213188) acetate, and PVC. hermetachem.com Its application extends to polyester blended fabrics as well. worlddyevariety.comdyestuffscn.com The interaction of the dye with these fibers is based on its hydrophobic nature, which makes it compatible with these synthetic materials. alibaba.com The small molecular size of disperse dyes allows them to penetrate the fiber structure, leading to even coloration. alibaba.com When used on polyester blends, such as with cotton, a hot melt dyeing process is often employed. google.com

Colorfastness Properties and Stability

A critical aspect of a dye's performance is its ability to retain its color when subjected to various environmental factors. This compound generally exhibits good to excellent fastness properties.

Light Fastness and Photostability

This compound demonstrates excellent light fastness, with a rating of 7 on a scale where higher numbers indicate better fastness. china-dyestuff.commade-in-china.commade-in-china.com This high light fastness makes it a suitable candidate for applications where the material will be exposed to significant light, such as in automotive fabrics. sci-hub.ru The photostability of the dye has been studied, with one experiment showing that under continuous illumination with a 500 W iodine–tungsten lamp for 6 hours, the absorbance of Solvent Yellow 163 (a closely related dye) decreased by only 7.9%. nih.govacs.org The use of transition metal coordination compounds has been explored as a method to further improve the light fastness of polyester materials dyed with disperse dyes. google.com

Wash Fastness and Rubbing Fastness

The wash fastness of this compound on polyester is generally rated as good, typically around 4-5 on a scale of 1 to 5. china-dyestuff.commade-in-china.commade-in-china.com Its rubbing fastness, both dry and wet, is also rated at 4-5. china-dyestuff.com The sublimation fastness, which is the resistance of the dye to vaporize at high temperatures, is also rated as excellent at 5. china-dyestuff.commade-in-china.commade-in-china.com This is an important property, especially since polyester fabrics are often heat-set at high temperatures. sci-hub.ru

| Property | Rating | Source |

|---|---|---|

| Light Fastness | 7 | china-dyestuff.commade-in-china.commade-in-china.com |

| Washing Fastness (Polyester) | 4-5 | china-dyestuff.commade-in-china.commade-in-china.com |

| Washing Fastness (Cotton Stain) | 5 | china-dyestuff.commade-in-china.com |

| Sublimation Fastness | 5 | china-dyestuff.commade-in-china.commade-in-china.com |

| Rubbing Fastness (Dry) | 4-5 | china-dyestuff.com |

| Rubbing Fastness (Wet) | 4-5 | china-dyestuff.com |

Sublimation Fastness and Thermal Stability in Materials

This compound, classified as a high-temperature dye, generally exhibits good to excellent sublimation fastness, a critical property for the processing and longevity of dyed materials. colorfuldyes.comalibaba.com Sublimation fastness refers to the resistance of the dye to vaporize from the dyed material when subjected to heat. This characteristic is particularly important during processes like heat setting, calendering, and storage at elevated temperatures.

The thermal stability of this compound is a key attribute for its application in coloring polymers. It demonstrates excellent heat resistance, withstanding temperatures up to 300°C in polystyrene (PS), 300°C in acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), 350°C in polycarbonate (PC), and 300°C in polyethylene (B3416737) terephthalate (B1205515) (PET). precisechem.com This high thermal stability ensures that the dye does not degrade during the high-temperature processing of these plastics.

Research on the thermal properties of Solvent Yellow 163, a chemically similar dye, using thermogravimetric analysis (TGA), revealed that the dye undergoes a single degradation step between 100°C and 200°C. nih.govacs.org However, when encapsulated within a poly(styrene-co-butyl acrylate) copolymer, the thermal stability of the dye system is significantly enhanced. nih.govacs.org The encapsulated nanoparticles show a degradation temperature for the dye component between 130°C and 180°C, followed by the decomposition of the polymer shell at a much higher temperature range of 370°C to 420°C. nih.govacs.org This indicates that encapsulation can be a viable strategy to improve the thermal performance of the dye.

The sublimation fastness of this compound on polyester fabric is generally rated as 5 on a scale of 1 to 5, where 5 represents the highest fastness. made-in-china.comchina-dyestuff.com This high rating confirms its suitability for applications requiring excellent heat resistance.

Table 1: Fastness Properties of this compound

| Property | Rating/Value |

|---|---|

| Sublimation Fastness | 5 made-in-china.comchina-dyestuff.com |

| Light Fastness (in PS) | 7-8 precisechem.com |

| Washing Fastness (PES) | 4-5 made-in-china.comchina-dyestuff.com |

| Washing Fastness (CO) | 5 made-in-china.comchina-dyestuff.com |

| Rubbing Fastness (Dry) | 4-5 china-dyestuff.com |

| Rubbing Fastness (Wet) | 4-5 china-dyestuff.com |

Table 2: Heat Resistance of this compound in Various Polymers

| Polymer | Heat Resistance (°C) |

|---|---|

| Polystyrene (PS) | 300 precisechem.com |

| Acrylonitrile Butadiene Styrene (ABS) | 300 precisechem.com |

| Polycarbonate (PC) | 350 precisechem.com |

| Polyethylene Terephthalate (PET) | 300 precisechem.com |

| Polymethyl Methacrylate (B99206) (PMMA) | 300 colorbloomdyes.com |

Advanced Dyeing Technologies

Waterless Dyeing Systems (e.g., Silicone Medium Dyeing)

In response to the environmental concerns associated with traditional water-based dyeing, waterless dyeing technologies have emerged as a sustainable alternative. Silicone medium dyeing is one such innovative approach that has been investigated for polyester textiles using disperse dyes, including this compound. researchgate.netresearchgate.net This technology utilizes a silicone fluid as the dyeing medium, completely eliminating the need for water and thereby preventing wastewater discharge. researchgate.net

Studies have shown that the dye uptake and fastness properties of polyester dyed in a silicone medium are comparable to those achieved through conventional water-bath dyeing. researchgate.netresearchgate.net Research involving this compound in a silicone medium dyeing system has been conducted to establish guidelines for selecting suitable disperse dyes for this technology. researchgate.netx-mol.net The process optimization involves determining the ideal dyeing temperature, holding time, and the type and concentration of a dye accelerator. researchgate.netresearchgate.net The results from pilot-scale dyeing have demonstrated that silicone media can yield higher colorfastness and better color levelness compared to aqueous dyeing. researchgate.netresearchgate.net

Low-Temperature and High-Temperature Dyeing Processes

This compound is classified as a high-temperature dye, making it well-suited for high-temperature dyeing processes, which are typically carried out at temperatures between 120°C and 130°C for polyester fibers. hermetachem.comhermetachem.com This method facilitates the diffusion of the dye molecules into the compact structure of polyester, resulting in deep and vibrant shades with good fastness properties. hermetachem.com High-temperature dyeing is a primary method for applying this compound, often used in exhaust dyeing and thermal melting pad dyeing. colorfuldyes.comalibaba.com

While this compound is optimized for high-temperature applications, low-temperature dyeing methods for polyester are also being explored to reduce energy consumption. These processes typically operate around 100°C and necessitate the use of a carrier, an organic compound that swells the fiber and aids in dye absorption. Research on a series of new disperse dyes has demonstrated the feasibility of dyeing polyester fabrics at 100°C in the presence of a carrier, achieving acceptable fastness properties.

Applications Beyond Traditional Textiles

Coloring of Plastics and Polymers (e.g., PS, ABS, PMMA, PC)

The excellent thermal stability and lightfastness of this compound make it a suitable colorant for a variety of plastics and polymers. precisechem.comparamountcolors.com It is used to color materials such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), and polycarbonate (PC). precisechem.comcolorbloomdyes.com The dye is typically incorporated into the polymer matrix via masterbatches to ensure uniform dispersion. precisechem.com Its ability to withstand high processing temperatures without significant degradation is a crucial advantage in these applications. precisechem.com

Ink Formulations, Including Inkjet Inks

This compound is also utilized in the formulation of inks, including those for inkjet printing. precisechem.comgoogle.com.nagoogle.com For inkjet applications, the dye must be milled to a very fine particle size and dispersed in a liquid medium to ensure stable and reliable jetting from the printer head. googleapis.com The resulting inks can be used for transfer printing onto synthetic fabrics or for direct printing. google.com

Research has focused on encapsulating disperse dyes like Solvent Yellow 163 in polymer nanoparticles to create stable ink dispersions for inkjet printing. nih.govacs.org This encapsulation technique can enhance the thermal properties and stability of the dye in the ink formulation. nih.govacs.org Furthermore, this compound is listed as a potential component in aqueous inkjet ink compositions for textile printing, highlighting its relevance in this evolving field. google.com.nagoogleapis.com

Automotive Textile Applications

The application of this compound in the automotive industry is a testament to its high-performance characteristics, particularly its exceptional light fastness. Automotive textiles are subjected to some of the most demanding conditions, including prolonged exposure to sunlight and elevated temperatures inside a vehicle, which can lead to accelerated fading of colors. sci-hub.ru Consequently, dyes used in this sector must meet stringent fastness requirements. sci-hub.ru

This compound is frequently recommended for the coloration of automotive fabrics, often in combination with other high-performance dyes to achieve specific shades. sci-hub.ru Its primary application is on polyester (PET) fibers and their blends, which are commonly used for automotive upholstery, headliners, and other interior components. sci-hub.ruworlddyevariety.com The dye's ability to withstand severe weathering conditions makes it a preferred choice for manufacturers. researchgate.net

Research into the dyeing of polyester fibers for automotive applications often highlights the critical role of light fastness. Studies have shown that certain molecular structures contribute to higher light fastness. sci-hub.ru this compound, a mono-azo dye, is recognized for its excellent light fastness, a crucial property for automotive interior textiles that are constantly exposed to UV light. researchgate.netcolorfuldyes.com The high temperatures that can be reached inside a car, sometimes as high as 100°C, combined with light exposure, necessitate dyes with superior stability. sci-hub.ru

The dyeing process for automotive textiles, typically a high-temperature exhaust or thermosol method, requires dyes with good thermal stability. alfa-chemistry.comhermetachem.com this compound is suitable for these high-temperature applications, which are necessary to ensure the dye penetrates the crystalline structure of polyester fibers. colorfuldyes.comhermetachem.com

A study on the dyeing of polyester in a waterless silicone medium analyzed the dye uptake of C.I. This compound, among others, to establish parameters for this more sustainable dyeing method. researchgate.net This indicates ongoing research to adapt the application of established high-performance dyes like this compound to more environmentally friendly processes.

The performance of this compound is often evaluated based on standardized fastness tests. The data below, compiled from various technical sources, illustrates its typical performance characteristics on polyester fabric.

Performance Characteristics of this compound on Polyester

| Property | Test Method | Rating/Value | Source(s) |

| Light Fastness | ISO 105-B02 (Xenon arc) | 7 | made-in-china.comchina-dyestuff.com |

| Washing Fastness (Staining on Polyester) | - | 4-5 | made-in-china.comchina-dyestuff.com |

| Washing Fastness (Staining on Cotton) | - | 5 | china-dyestuff.com |

| Sublimation Fastness | - | 5 | made-in-china.comchina-dyestuff.com |

| Rubbing Fastness (Dry) | - | 4-5 | china-dyestuff.com |

| Rubbing Fastness (Wet) | - | 4-5 | china-dyestuff.com |

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

Detailed Research Findings

Further research delves into the specific conditions and combinations under which this compound is used. For instance, a patent for a disperse dye composition aimed at automotive interiors with high light fastness includes this compound as a key yellow component. This highlights its importance in creating stable and light-resistant shades when mixed with specific blue and red disperse dyes.

Another area of advanced study is the phenomenon of thermomigration. This process, where disperse dyes move from the fiber interior to the surface during post-dyeing heat treatments (like finishing), can negatively impact the final fastness properties. sci-hub.ru The selection of dyes with low thermomigration is crucial for automotive applications. While specific research on the thermomigration of this compound is not extensively detailed in the provided context, its recommendation for automotive use suggests it performs well in this regard. sci-hub.ru

The dyeing of polyester microfibers, which are also used in automotive textiles, presents its own set of challenges due to the larger surface area of the fibers. This compound is noted as being suitable for dyeing and printing on such fine fibers, indicating its good dispersion properties and ability to achieve level dyeing. worlddyevariety.com

Ecotoxicological Investigations and Environmental Risk Assessment

Aquatic Ecotoxicity to Non-Human Organisms

The release of textile dyes into aquatic ecosystems is a significant environmental concern. informaticsjournals.co.in Azo dyes, including Disperse Yellow 163, are noted for their persistence and potential to cause adverse effects on aquatic life. canada.canih.gov The toxicity of these dyes can vary greatly among different species and based on exposure duration. canada.ca

Aquatic invertebrates are crucial components of freshwater ecosystems and are often used as indicator species in toxicological studies. Studies on the effects of this compound on crustaceans like Daphnia magna provide insights into its acute toxicity. One study reported a 48-hour median effective concentration (EC50) of greater than 100 mg/L for Daphnia magna. echemi.com This value indicates the concentration at which 50% of the test population shows an effect, in this case, immobilization.

In a broader screening assessment of azo solvent dyes where this compound was considered an analogue, chronic toxicity was also evaluated. researchgate.net For the analogue Solvent Yellow 2, a 21-day chronic study on Daphnia magna reproduction resulted in a No Observed Effect Concentration (NOEC) of 0.0071 mg/L and an EC50 of greater than 0.014 mg/L. researchgate.net